Cafestol acetate

Catalog No.
S568429
CAS No.
81760-48-7
M.F
C22H30O4
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafestol acetate

CAS Number

81760-48-7

Product Name

Cafestol acetate

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1

InChI Key

PTGGVIKFNQSFBY-WPOGFBIBSA-N

SMILES

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Synonyms

cafestol acetate

Canonical SMILES

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Isomeric SMILES

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O

Anti-cancer properties

Studies suggest cafestol acetate may possess anti-cancer properties. Research has shown it can inhibit the proliferation and migration of various cancer cell lines, including prostate, renal, and colorectal cancer, through mechanisms like inducing apoptosis (programmed cell death) and suppressing cell growth [, , ].

Chemopreventive effects

Cafestol acetate might play a role in cancer prevention. Studies indicate it can stimulate the activity of cytochrome P-450 enzymes, which are involved in detoxifying harmful substances in the body, potentially reducing the risk of cancer development [].

Anti-inflammatory activity

Cafestol acetate exhibits anti-inflammatory properties. In studies, it suppressed the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory conditions [].

Regulation of cholesterol metabolism

Research suggests cafestol acetate might influence cholesterol levels. It acts as an agonist for farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are involved in regulating cholesterol homeostasis. In animal models, cafestol acetate upregulated the expression of genes involved in cholesterol metabolism [].

Cafestol acetate is a natural compound classified as a diterpene, primarily found in coffee beans. It is derived from cafestol, which itself is a significant component of coffee oil. The chemical structure of cafestol acetate is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, specifically denoted by the formula C20H28O3C_{20}H_{28}O_3 and a molecular weight of approximately 316.44 g/mol. This compound exists in crystalline form and is noted for its potential health benefits, particularly in relation to cancer prevention and metabolic effects.

Research suggests cafestol acetate may exert its biological effects through various mechanisms. Studies indicate it can:

  • Induce Apoptosis: Cafestol acetate may trigger programmed cell death (apoptosis) in cancer cells, potentially inhibiting tumor growth [, ].
  • Modulate Gene Expression: It might influence the expression of genes involved in inflammation and cell proliferation [].
  • Increase Glutathione Levels: Cafestol acetate may stimulate the production of glutathione, an antioxidant that helps protect cells from damage [].
Typical of organic compounds. Notably, it can be hydrolyzed to yield cafestol and acetic acid when treated with water in the presence of an acid or base. Additionally, it can participate in hydrogenation reactions, where it may be converted to more saturated compounds under specific catalytic conditions. For example, the hydrogenation of cafestol acetate can yield pure cafestol using palladium catalysts under controlled conditions .

Cafestol acetate exhibits significant biological activity, particularly in anti-cancer research. Studies have shown that it can inhibit the proliferation and migration of prostate cancer cells when combined with kahweol acetate. This combination promotes apoptosis and downregulates key proteins involved in cell survival and migration, such as Bcl-2 and epithelial-mesenchymal transition markers . Furthermore, it has been observed to modulate signaling pathways like STAT3, Akt, and ERK, which are crucial in cancer cell aggressiveness .

The synthesis of cafestol acetate can be achieved through various methods:

  • Extraction from Coffee Beans: Cafestol is extracted from green coffee beans using organic solvents. The extraction process often involves transesterification to obtain cafestol acetate.
  • Chemical Synthesis: Cafestol acetate can also be synthesized via esterification reactions between cafestol and acetic anhydride or acetic acid in the presence of a catalyst .
  • Hydrogenation: A mixture of cafestol and kahweol can be hydrogenated under specific conditions to isolate pure cafestol, which can then be acetylated to form cafestol acetate .

Cafestol acetate has several applications:

  • Pharmaceutical Research: Due to its anti-cancer properties, it is being investigated as a potential therapeutic agent for various cancers.
  • Nutraceuticals: As a natural compound found in coffee, it may contribute to health benefits associated with coffee consumption.
  • Food Industry: Its flavor profile may enhance certain food products, especially those containing coffee extracts.

Research on interaction studies involving cafestol acetate has highlighted its synergistic effects with other coffee diterpenes like kahweol. These interactions enhance their collective anti-cancer properties by inducing apoptosis and inhibiting pathways associated with cancer cell growth and migration . Furthermore, studies have shown that these compounds can downregulate inflammatory markers without increasing their ligands, indicating a complex interplay between these bioactive compounds in therapeutic contexts .

Cafestol acetate shares structural similarities with other coffee diterpenes but exhibits unique biological activities that distinguish it from them. Here are some comparable compounds:

CompoundStructure FeaturesUnique Properties
KahweolSimilar diterpene structureStronger anti-inflammatory effects
CaffeineAlkaloid structureCentral nervous system stimulant
Caffeic AcidPhenolic compoundAntioxidant properties
Chlorogenic AcidEsterified form of caffeic acidAntioxidant and anti-inflammatory effects
TrigonellineAlkaloid with distinct nitrogen basePotential anti-diabetic properties

Cafestol acetate's unique combination of anti-cancer properties coupled with its presence in coffee sets it apart from these similar compounds, making it a subject of ongoing research in both pharmacology and nutrition science .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.21440943 g/mol

Monoisotopic Mass

358.21440943 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-04-14

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